

# Preclinical Profile of Disomotide (CIGB-300): A Novel CK2-Targeting Anticancer Peptide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, Scientists, and Drug Development Professionals December 01, 2025

## **Executive Summary**

**Disomotide** (also known as CIGB-300) is a first-in-class, cell-permeable cyclic peptide that represents a novel strategy in oncology by targeting the protein kinase CK2 signaling axis. Unlike traditional kinase inhibitors that compete for the ATP-binding site, **Disomotide** impairs CK2-mediated phosphorylation by binding to the phosphoacceptor domain of its substrates.[1] [2] Preclinical studies have demonstrated its broad-spectrum antiproliferative and pro-apoptotic activity across a range of cancer cell lines and in various animal models.[1] **Disomotide** has shown efficacy in reducing tumor growth, inhibiting metastasis, and synergizing with conventional chemotherapeutics.[2][3] This technical guide provides a comprehensive overview of the preclinical data for **Disomotide**, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

#### Introduction

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in solid tumors and hematologic malignancies. Its promiscuous activity, with over 300 known substrates, implicates it in virtually all cancer hallmarks, including cell proliferation, survival, angiogenesis, and resistance to apoptosis. This has made CK2 a scientifically validated and attractive target for anticancer therapy.



**Disomotide** was identified through the screening of a random peptide phage display library. Its unique mechanism of action, which involves targeting the substrate-binding site rather than the kinase's ATP pocket, offers a potential advantage in specificity and overcoming resistance mechanisms associated with ATP-competitive inhibitors. The primary intracellular target of **Disomotide** has been identified as B23/nucleophosmin (NPM), a key nucleolar protein whose phosphorylation by CK2 is critical for ribosome biogenesis and cell cycle progression.

#### Mechanism of Action: The CK2-B23/NPM Axis

**Disomotide** exerts its anticancer effects by disrupting the CK2 signaling cascade. The peptide is cell-permeable and localizes to the nucleolus, the primary site of ribosome biogenesis and the location of its key target, B23/NPM.

The proposed mechanism follows these key steps:

- Cellular and Nucleolar Entry: **Disomotide** penetrates the cell membrane and accumulates in the nucleolus.
- Target Binding: The peptide binds to the CK2 phosphoacceptor site on substrates, with a demonstrated high affinity for B23/NPM. It has also been shown to interact directly with the CK2 $\alpha$  and CK2 $\alpha$ ' catalytic subunits.
- Inhibition of Phosphorylation: This binding physically obstructs CK2 from phosphorylating B23/NPM.
- Downstream Consequences: The inhibition of B23/NPM phosphorylation leads to nucleolar disassembly, cell cycle arrest, and the induction of apoptosis through caspase activation.
   Proteomic analyses have confirmed that **Disomotide** modulates a wide array of proteins involved in ribosome biogenesis, apoptosis, cell proliferation, and drug resistance.

**Caption: Disomotide**'s mechanism of action in the nucleolus.

#### In Vitro Preclinical Data

**Disomotide** has demonstrated a dose-dependent antiproliferative effect across a wide panel of human cancer cell lines derived from both solid tumors and hematologic malignancies.



### **Antiproliferative Activity**

The half-maximal inhibitory concentration (IC50) values highlight a degree of selective potency for tumor cells over non-tumorigenic cell lines. The large cell lung carcinoma line NCI-H460 has been identified as particularly sensitive.

Cell Line	Cancer Type	IC50 (μM)	Reference
Highly Sensitive			
NCI-H460	Large Cell Lung Carcinoma	30 ± 5.3	
Various	Hematologic Malignancies	20 - 35 (Range)	_
Moderately Sensitive			-
NCI-H125	Non-Small Cell Lung Cancer	60	
General	Tumorigenic Cell Lines	~100 (Mean)	_
Less Sensitive / Resistant			-
A549	Non-Small Cell Lung Cancer	171	
General	Non-Tumorigenic Cell Lines	~190 (Mean)	_
General	Solid Tumor Panel	20 - 250 (Range)	

#### **Cellular Effects**

Beyond inhibiting proliferation, **Disomotide** actively promotes cancer cell death and inhibits key processes involved in metastasis.

 Induction of Apoptosis: Treatment with **Disomotide** leads to rapid caspase activation and apoptosis in various tumor cell lines. In breast cancer cells, this occurs via the intrinsic



pathway, marked by an increase in Bax and a decrease in Bcl-2 expression.

- Inhibition of Metastatic Processes: In lung cancer cell models, **Disomotide** was shown to significantly reduce cell adhesion, migration, and invasion.
- Synergy with Chemotherapy: Disomotide sensitizes cancer cells to conventional chemotherapy. Studies showed a synergistic or additive antiproliferative effect when combined with cisplatin and paclitaxel in lung and cervical cancer models.

#### In Vivo Preclinical Data

**Disomotide** has demonstrated significant antitumor efficacy in multiple animal models, administered both locally and systemically.

#### **Antitumor and Antimetastatic Efficacy**

While specific quantitative data on tumor growth inhibition percentages are not consistently available in published literature, the qualitative outcomes have been consistently positive.



Cancer Model	Animal Model	Administration	Key Outcomes	Reference
Lung Carcinoma (3LL)	Syngeneic C57BL/6 Mice	Intravenous	Markedly decreased lung colonization and metastasis development.	
Breast Cancer (F3II)	Mice	Systemic	Inhibited lung colonization; reduced the size and number of metastatic lesions.	_
Human Tumor Xenografts	Nude Mice	Systemic & Local	Elicited significant antitumor effects.	-
Cervical Cancer	Syngeneic Murine Model	Not Specified	Halted tumor growth.	

#### **Anti-Angiogenic Effects**

In a lung cancer-induced angiogenesis model (Matrigel plug assay), systemic treatment with **Disomotide** was shown to limit the vascular response, demonstrating its anti-angiogenic properties.

#### **Pharmacokinetics and Toxicology**

Detailed preclinical pharmacokinetic data (e.g., Cmax, t1/2, AUC) for **Disomotide** are not extensively detailed in the available literature. However, Phase 1 clinical trials have been conducted to establish its safety, tolerability, and pharmacokinetic profile in humans after both local and systemic administration. These trials found the peptide to be safe and well-tolerated.

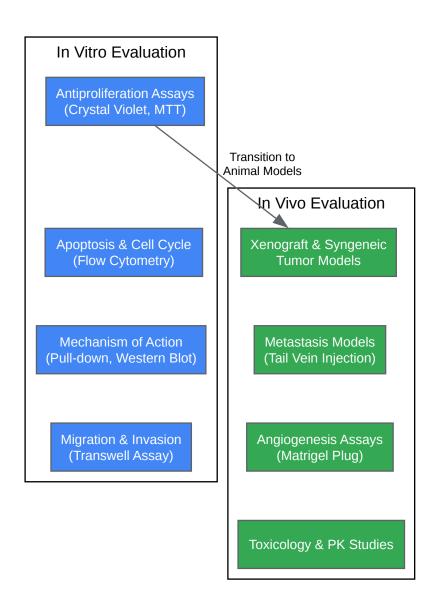
## **Experimental Protocols & Methodologies**

The following section outlines the typical methodologies employed in the preclinical evaluation of **Disomotide**.



#### **Preclinical Study Workflow**

The evaluation of **Disomotide** followed a standard preclinical workflow, progressing from initial in vitro characterization to in vivo efficacy and safety assessments.



Click to download full resolution via product page

Caption: General experimental workflow for **Disomotide** preclinical studies.

#### **In Vitro Assay Protocols**

Antiproliferation Assay (Crystal Violet):



- Cancer cells were seeded in 96-well plates at a density of 2-8 x 10<sup>3</sup> cells/well and allowed to attach overnight.
- Cells were treated with increasing concentrations of **Disomotide** (typically ranging from 0 to 300 μM) for 72 hours.
- The medium was removed, and cells were fixed with 10% glutaraldehyde.
- Plates were washed, and cells were stained with 0.5% crystal violet solution.
- o After washing and drying, the stain was solubilized with Sorenson's buffer.
- Absorbance was read at 570 nm, and IC50 values were calculated from dose-response curves.
- Apoptosis Assay (Flow Cytometry):
  - Cells were treated with **Disomotide** at an equipotent dose (e.g., IC50) for various time points (e.g., 6, 24, 48 hours).
  - Cells were harvested, washed with PBS, and resuspended in binding buffer.
  - Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
  - Samples were analyzed on a flow cytometer to quantify early apoptotic (Annexin V+/PI-),
     late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
- Cellular Internalization Assay:
  - A fluorescently-tagged version of the peptide (e.g., CIGB-300-FITC) was synthesized.
  - NCI-H460 cells were incubated with the tagged peptide for various time points (e.g., 5 min to 48 hours).
  - Following incubation, cells were washed, and internalization was visualized and quantified using fluorescence microscopy or flow cytometry.



#### In Vivo Study Protocols

- · Xenograft Tumor Model:
  - Human cancer cells (e.g., NCI-H125) were subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
  - When tumors reached a palpable volume (e.g., 100-150 mm³), mice were randomized into treatment and control groups.
  - Disomotide was administered via a specified route (e.g., intravenous, intratumoral) at a defined dose and schedule.
  - Tumor volume and body weight were measured regularly (e.g., 2-3 times per week).
  - At the end of the study, tumors were excised for further analysis (e.g., histology, western blot).
- Experimental Metastasis Model:
  - Murine cancer cells (e.g., 3LL Lewis Lung Carcinoma) were injected into the lateral tail vein of syngeneic mice (e.g., C57BL/6).
  - Systemic treatment with **Disomotide** (e.g., 10 mg/kg) or vehicle control was initiated.
  - After a set period (e.g., 21-28 days), mice were euthanized, and lungs were harvested.
  - The number and size of metastatic nodules on the lung surface were counted to determine treatment efficacy.

#### Conclusion

The comprehensive body of preclinical evidence strongly supports the potential of **Disomotide** (CIGB-300) as a novel targeted therapy for cancer. Its unique mechanism of action, inhibiting CK2 substrate phosphorylation, provides a distinct advantage over conventional kinase inhibitors. In vitro studies have consistently demonstrated its ability to inhibit proliferation and induce apoptosis in a wide range of cancer cells, while in vivo models have confirmed its antitumor, antimetastatic, and anti-angiogenic properties. The favorable safety profile observed



in early clinical trials further underscores its therapeutic promise. Future research should focus on identifying predictive biomarkers for sensitivity to **Disomotide** and exploring rational combination strategies to maximize its clinical benefit in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CIGB-300, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CIGB-300: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of Disomotide (CIGB-300): A Novel CK2-Targeting Anticancer Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670767#preclinical-studies-of-disomotide-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com